1,2,3,5-Dithiadiazolyl radical, 4-chloro-
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Overview
Description
The 1,2,3,5-dithiadiazolyl radical, 4-chloro- is a unique compound characterized by its distinctive structure and properties This compound is part of the dithiadiazolyl family, known for their interesting electronic and magnetic properties
Preparation Methods
The synthesis of 1,2,3,5-dithiadiazolyl radicals typically involves the reaction of sulfur diimides with chlorinated organic compounds. One common method includes the reaction of sulfur dichloride with cyanogen chloride in the presence of a base, followed by the addition of a chlorinating agent to introduce the chlorine atom at the desired position . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the reactive intermediates.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale preparations are well-established and provide sufficient quantities for research purposes.
Chemical Reactions Analysis
The 1,2,3,5-dithiadiazolyl radical, 4-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions typically yield thiol or thioether derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other halogens or functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or iodine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The 1,2,3,5-dithiadiazolyl radical, 4-chloro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with unique electronic properties.
Biology: Its radical nature makes it a useful probe for studying radical-mediated biological processes.
Industry: Used in the development of advanced materials, such as conductive polymers and magnetic materials.
Mechanism of Action
The mechanism by which the 1,2,3,5-dithiadiazolyl radical, 4-chloro- exerts its effects is primarily through its radical nature. The unpaired electron in the molecule allows it to participate in various radical-mediated reactions, making it a valuable tool in studying these processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar compounds to the 1,2,3,5-dithiadiazolyl radical, 4-chloro- include other dithiadiazolyl radicals with different substituents, such as:
Dichlorophenyl dithiadiazolyls: These compounds have similar electronic properties but differ in their substituent groups, affecting their reactivity and applications.
Furan-based dithiadiazolyl radicals: These compounds incorporate a furan ring, providing different structural and electronic characteristics.
The uniqueness of the 4-chloro derivative lies in its stability and the specific electronic effects imparted by the chlorine substituent, making it particularly useful in certain applications.
Properties
InChI |
InChI=1S/CClN2S2/c2-1-3-5-6-4-1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXVJSCSDJBUGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSS[N]1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152119 |
Source
|
Record name | 1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118436-67-2 |
Source
|
Record name | 1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118436672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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